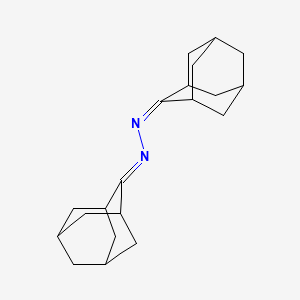

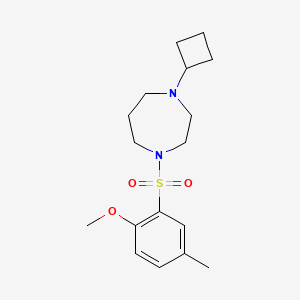

N-(2-金刚烷亚甲基氨基)金刚烷-2-亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

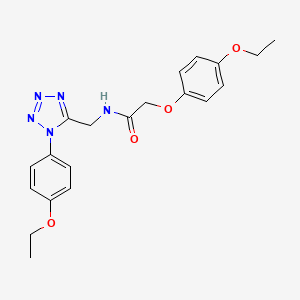

Supramolecular Self-Assembly in N'-(Adamantan-2-ylidene)hydrazide Derivatives

The study of N'-(adamantan-2-ylidene)hydrazide derivatives has revealed significant insights into the role of multiple hydrogen bonds and chalcogen bonds in supramolecular self-assembly. The detailed analysis of the crystal structure of one such derivative, N'-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide, has shown that these compounds can form a locked molecular conformation due to an intramolecular C–S···N chalcogen bond. This conformation is crucial for the stability and self-assembly of the molecules. The study also highlights the synthon formation through collective interactions such as N/C–H···O/N and C–H···π, which are essential for crystal packing. The antiproliferative activity of these compounds against human tumor cell lines suggests potential therapeutic applications .

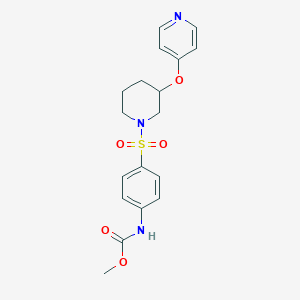

Noncovalent Interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines

The synthesis and crystallographic analysis of three adamantane-1,3,4-thiadiazole hybrid derivatives have provided quantitative assessments of noncovalent interactions. The orientation of the amino group varies in these structures, and the strength of the N–H···N hydrogen bond stands out among other interactions. The PIXEL method and Hirshfeld surface analysis have been employed to understand the stabilization of these crystal structures, especially in the presence of halogen substitutions. The isostructural behavior observed in two of the derivatives indicates a pattern in molecular packing and interaction .

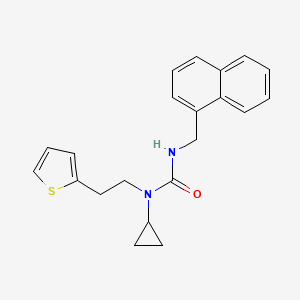

Photochemical Synthesis of 2,4-methanoadamantane-benzazepine

A novel hexacyclic benzazepine derivative of 2,4-methanoadamantane has been synthesized through a domino photochemical reaction. The product, characterized by spectroscopic methods and X-ray analysis, is the first example of its kind with a complex 2-azahexacyclo[8.7.1.1(1,4).0(4,9).0(11,16).0(12,18)]nonadeca-4,6,8-triene skeleton. The formation process involves consecutive excited-state intramolecular gamma-hydrogen-transfer reactions, and subsequent base hydrolysis yields a keto derivative of an adamantane-substituted amino acid .

Neurotropic Activity of N-(adamant-2-yl)anilines

The neurotropic activity of N-(adamant-2-yl)anilines has been investigated due to their potential psychotropic effects. These compounds, particularly those substituted at the bridging position, have shown to influence central dopaminergic neuromediator systems. The synthesis process involves the oxidation of adamantane and subsequent reactions to obtain the desired derivatives. Despite the high toxicity of some derivatives, the pronounced psychotropic activity warrants further exploration for potential therapeutic applications .

cis/trans Isomerism in N-alkyl-1,3-oxathiolane-2-imines

The reaction of 1-adamantanol with various 2-hydroxythiocyanates has led to the synthesis of N-(1-adamantyl)-1,3-oxathiolane-2-imines. These compounds exhibit cis/trans isomerism, and the barrier of rotation for the imine double bond has been measured using 1H NMR spectra. This study provides a foundation for understanding the dynamic behavior of these molecules and their potential applications in chemical synthesis .

科学研究应用

临床和药学应用

临床检测中的化学发光:金刚烷化合物(包括与 N-(2-金刚烷亚甲基氨基)金刚烷-2-亚胺相关的化合物)用于临床检测中的化学发光。化学发光检测的灵敏性和广泛的应用,尤其是在蛋白质和核酸印迹以及监测活性氧方面,突出了它们在临床研究和常规检测中的重要性 (L. Kricka, 2003)。

抗菌和抗炎活性:金刚烷衍生物表现出显著的抗菌和抗炎活性。这包括它们对一系列革兰氏阳性和革兰氏阴性细菌以及病原真菌(如白色念珠菌)的有效性。这些特性使它们成为开发新治疗剂的潜在候选物 (M. Al-Omar 等人,2010)。

材料科学和化学应用

合成和结构见解:金刚烷基酯衍生物的合成证明了金刚烷部分作为各种化合物的有效构建模块的潜力。它们强大的抗氧化活性良好的抗炎特性进一步突出了金刚烷衍生物在药物设计和材料科学中的多功能性 (C. S. Chidan Kumar 等人,2015)。

催化应用:金刚烷基取代的氧化膦已被用作钌催化的芳基化反应中的预配体,展示了金刚烷基在提高催化体系对各种官能团的效率和耐受性方面的效用。该应用在有机合成中具有重要意义,表明金刚烷衍生物在促进复杂化学转化方面的潜力 (L. Ackermann, 2005)。

药物递送和生物医学应用

- 纳米金刚石功能化:金刚烷基已被用于修饰纳米金刚石,创造出具有高水分散性和药物递送潜力的复合材料。此类修饰增强了纳米金刚石的生物相容性和载药能力,使其适用于包括癌症治疗在内的生物医学应用 (洪业黄等人,2018)。

未来方向

作用机制

Target of Action

Adamantanone azine, also known as N-(2-adamantylideneamino)adamantan-2-imine, bis(adamantan-2-ylidene)hydrazine, or CBDivE_012955, primarily targets the enzyme Camphor 5-monooxygenase . This enzyme, found in organisms like Pseudomonas putida, plays a crucial role in the metabolism of camphor, a compound with various applications in medicine and industry .

Mode of Action

It is known that adamantanone, a related compound, is reluctant to form enolates, a type of anion that is often involved in biochemical reactions . This resistance arises because the resulting carbanion cannot exist in conjugation with the carbonyl pi-bond .

Biochemical Pathways

Adamantanone azine likely affects the metabolic pathways involving adamantanone. In Pseudomonas putida, adamantanone is transformed into several metabolites through oxidation . Two divergent reactions of adamantanone oxidation are provided by enzymes responsible for the initial steps of camphor catabolism: camphor 5-monooxygenase and camphor 1,2-monooxygenase . These enzymes lead to the formation of 5-hydroxyadamantan-2-one and 4-oxahomoadamantan-5-one, respectively .

Pharmacokinetics

The adamantane moiety is known to enhance the lipophilicity of drug candidates, which can improve their pharmacological properties and bioavailability .

属性

IUPAC Name |

N-(2-adamantylideneamino)adamantan-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2/c1-11-3-15-5-12(1)6-16(4-11)19(15)21-22-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTJNYSLUFATSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=NN=C4C5CC6CC(C5)CC4C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)